![molecular formula C16H18BrN3O3 B2747368 2-bromo-5-methoxy-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamide CAS No. 1797021-40-9](/img/structure/B2747368.png)
2-bromo-5-methoxy-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamide
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Description
2-bromo-5-methoxy-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamide is a chemical compound that belongs to the class of pyrazole-based compounds. It has been studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology.
Scientific Research Applications
Synthesis and Structural Characterization
Intermolecular Interactions and Synthesis of Antipyrine-like Derivatives
The study by Saeed et al. (2020) details the synthesis and characterization, including X-ray structure, Hirshfeld surface analysis, and DFT calculations, of antipyrine derivatives. These compounds, including 2-bromo derivatives, are noted for their stable crystal packing influenced by a combination of hydrogen bonds and π-interactions, highlighting their potential in solid-state applications and as models for studying intermolecular interactions (Saeed et al., 2020).
Practical Synthesis of CCR5 Antagonist
Ikemoto et al. (2005) report a practical synthesis method for a CCR5 antagonist, showcasing the use of bromo derivatives in the development of orally active pharmaceuticals. This highlights the role of such compounds in synthesizing complex molecules with potential therapeutic applications (Ikemoto et al., 2005).
properties
IUPAC Name |
2-bromo-5-methoxy-N-[1-(oxan-4-yl)pyrazol-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O3/c1-22-13-2-3-15(17)14(8-13)16(21)19-11-9-18-20(10-11)12-4-6-23-7-5-12/h2-3,8-10,12H,4-7H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTDNUALFJOWOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NC2=CN(N=C2)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-5-methoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide |
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